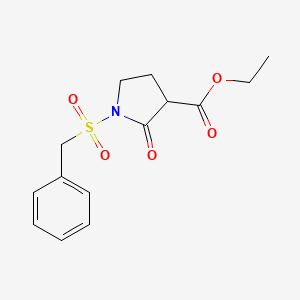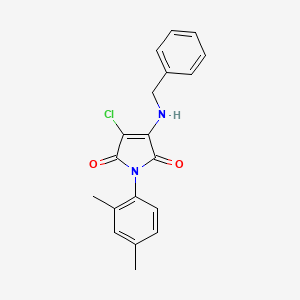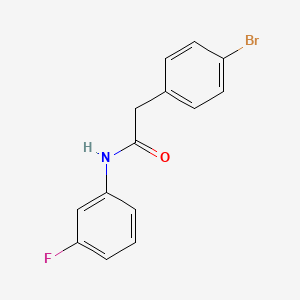
methyl 5-(4-morpholinyl)-4,4-dinitropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 5-(4-morpholinyl)-4,4-dinitropentanoate involves multi-step chemical processes. For instance, derivatives of morpholine and dinitrophenol have been synthesized through reactions involving hydrogen bonding and X-ray diffraction methods to understand their structural characteristics (Majerz, Głowiak, & Koll, 1996). Another example is the preparation of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine through coupling reactions, highlighting the steps involved in creating complex morpholine derivatives (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often elucidated using X-ray crystallography. For example, the structure of 4-(2,4-dinitrophenylsulfanyl)morpholine was determined, showing the morpholine ring in a chair conformation and highlighting the orientation of nitro groups relative to the benzene ring (Brito, López-Rodríguez, Cárdenas, & Vargas, 2006).
Chemical Reactions and Properties
Morpholine derivatives undergo various chemical reactions, including coupling and cyclization, to form new compounds. The reactions often yield products with specific functionalities and structural features essential for their potential applications. The synthesis and reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines, leading to the formation of morpholine-containing compounds, provide insights into the reactivity of such systems (Mugnoli, Dell'erba, Guanti, & Novi, 1980).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. Studies involving morpholinium salts of dinitrophenolates, for example, reveal the importance of hydrogen bonding in determining the crystal structure and physical properties of these compounds (Majerz, Głowiak, & Koll, 1996).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are key to understanding the potential uses of morpholine derivatives. The study of the catalytic six-membered cyclic transition state in the aminolysis of nitrophenyl dinitrobenzoate offers insights into the reaction mechanisms and chemical behavior of these compounds (Um, Kim, Bae, Dust, & Buncel, 2015).
properties
IUPAC Name |
methyl 5-morpholin-4-yl-4,4-dinitropentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O7/c1-19-9(14)2-3-10(12(15)16,13(17)18)8-11-4-6-20-7-5-11/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHDLNCQSLRVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CN1CCOCC1)([N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5595607.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5595622.png)
![N-{(3S*,4R*)-4-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5595638.png)

![1-[(5-methoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]piperidine](/img/structure/B5595651.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(tert-butyl)acetamide](/img/structure/B5595654.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]acetamide](/img/structure/B5595662.png)
![1-cyclopropyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5595665.png)
![methyl {2-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}carbamate](/img/structure/B5595672.png)


![3-(2-ethylbutyl)-8-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595681.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5595701.png)